Cas no 2034400-08-1 (N-2-hydroxy-2,2-bis(thiophen-2-yl)ethylfuran-3-carboxamide)
N-2-hydroxy-2,2-bis(thiophen-2-yl)ethylfuran-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-hydroxy-2,2-bis(thiophen-2-yl)ethylfuran-3-carboxamide
- N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]furan-3-carboxamide
- F6506-1560
- AKOS026692028
- N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide
- N-(2-hydroxy-2,2-dithiophen-2-ylethyl)furan-3-carboxamide
- 2034400-08-1
-
- Inchi: 1S/C15H13NO3S2/c17-14(11-5-6-19-9-11)16-10-15(18,12-3-1-7-20-12)13-4-2-8-21-13/h1-9,18H,10H2,(H,16,17)
- InChI Key: XRLTYXADAOEHBI-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(C1=CC=CS1)(CNC(C1=COC=C1)=O)O
Computed Properties
- Exact Mass: 319.03368562g/mol
- Monoisotopic Mass: 319.03368562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 119Ų
N-2-hydroxy-2,2-bis(thiophen-2-yl)ethylfuran-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6506-1560-2μmol |
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]furan-3-carboxamide |
2034400-08-1 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1560-5μmol |
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]furan-3-carboxamide |
2034400-08-1 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1560-10μmol |
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]furan-3-carboxamide |
2034400-08-1 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1560-20μmol |
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]furan-3-carboxamide |
2034400-08-1 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1560-1mg |
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]furan-3-carboxamide |
2034400-08-1 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1560-2mg |
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]furan-3-carboxamide |
2034400-08-1 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1560-3mg |
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]furan-3-carboxamide |
2034400-08-1 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1560-4mg |
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]furan-3-carboxamide |
2034400-08-1 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1560-5mg |
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]furan-3-carboxamide |
2034400-08-1 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6506-1560-10mg |
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]furan-3-carboxamide |
2034400-08-1 | 10mg |
$79.0 | 2023-09-08 |
N-2-hydroxy-2,2-bis(thiophen-2-yl)ethylfuran-3-carboxamide Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on N-2-hydroxy-2,2-bis(thiophen-2-yl)ethylfuran-3-carboxamide
Introduction to N-2-hydroxy-2,2-bis(thiophen-2-yl)ethylfuran-3-carboxamide (CAS No. 2034400-08-1)
N-2-hydroxy-2,2-bis(thiophen-2-yl)ethylfuran-3-carboxamide, identified by its CAS number 2034400-08-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including hydroxyl and thiophene rings, makes it a versatile candidate for further chemical modifications and biological evaluations.
The compound's structure consists of a furan core substituted with a carboxamide group at the 3-position and two thiophen-2-yl groups at the 2-position of the ethyl chain. This unique arrangement not only contributes to its distinct chemical properties but also opens up possibilities for diverse interactions with biological targets. The hydroxyl group, in particular, serves as a potential site for hydrogen bonding, which can be crucial for the compound's binding affinity to biological receptors.
In recent years, there has been growing interest in the development of molecules that incorporate heterocyclic structures, such as furan and thiophene, due to their prevalence in natural products and their ability to modulate biological pathways effectively. N-2-hydroxy-2,2-bis(thiophen-2-yl)ethylfuran-3-carboxamide exemplifies this trend, as it combines these heterocycles with a carboxamide moiety to create a multifunctional scaffold.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the furan ring is typically achieved through condensation reactions, while the attachment of the thiophen-2-yl groups often requires cross-coupling techniques such as Suzuki or Stille couplings. The final step involves the formation of the carboxamide group through amide bond formation, which can be accomplished using various coupling reagents.
The pharmacological potential of N-2-hydroxy-2,2-bis(thiophen-2-yl)ethylfuran-3-carboxamide has been explored in several preclinical studies. Its structural features suggest that it may interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis and inflammatory bowel disease. Additionally, the compound's ability to cross the blood-brain barrier could make it suitable for neuropharmacological applications.
In vitro studies have demonstrated that N-2-hydroxy-2,2-bis(thiophen-2-yl)ethylfuran-3-carboxamide exhibits moderate activity against certain enzymes associated with cancer cell proliferation. The presence of both hydroxyl and thiophene groups appears to enhance its binding affinity to these targets, leading to inhibitory effects on tumor growth. These findings have prompted further investigation into its potential as an anticancer agent.
The compound's solubility profile is another critical factor that influences its pharmacokinetic behavior. N-2-hydroxy-2,2-bis(thiophen-2-yl)ethylfuran-3-carboxamide demonstrates moderate solubility in both water and organic solvents, which facilitates its formulation into various dosage forms. This property is particularly advantageous for developing oral formulations that ensure optimal bioavailability.
Evaluation of the compound's safety profile is essential before proceeding to clinical trials. Preliminary toxicology studies have shown that N-2-hydroxy-2,2-bis(thiophen-2-yl)ethylfuran-3-carboxamide exhibits low toxicity at tested doses, suggesting a favorable safety margin for further development. However, comprehensive toxicological assessments are necessary to fully understand its long-term effects.
The development of new pharmaceuticals relies heavily on advancements in synthetic methodologies and computational chemistry. The synthesis of complex molecules like N-2-hydroxy-2,2-bis(thiophen-2-yilethylfuran -3-carboxamide) benefits from innovative synthetic strategies that improve efficiency and yield. Additionally, computational tools aid in predicting molecular properties and optimizing drug-like characteristics.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques allow researchers to simulate interactions between N -< strong > 2034400 - 08 - 1 strong > - derived compounds and biological targets, providing insights into binding mechanisms and potential side effects. These simulations help guide experimental design and accelerate the drug development process.
The future prospects for N -< strong > 2034400 - 08 - 1 strong > - based therapeutics are promising. Ongoing research aims to refine its chemical structure to enhance efficacy and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications.
In conclusion, N -< strong > 2034400 - 08 - 1 strong > is a structurally unique compound with significant potential in pharmaceutical applications. Its complex architecture and functional groups make it a versatile candidate for further exploration in drug discovery. As research continues to uncover new therapeutic targets and innovative synthetic methods, compounds like N -< strong > 2034400 - 08 - 1 strong > will play a crucial role in addressing unmet medical needs.
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